Semotiadil recemate fumarate
CAS No.:
Cat. No.: VC0007126
Molecular Formula: C33H36N2O10S
Molecular Weight: 652.7 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C33H36N2O10S |
---|---|
Molecular Weight | 652.7 g/mol |
IUPAC Name | 2-[2-[3-[2-(1,3-benzodioxol-5-yloxy)ethyl-methylamino]propoxy]-5-methoxyphenyl]-4-methyl-1,4-benzothiazin-3-one;(E)-but-2-enedioic acid |
Standard InChI | InChI=1S/C29H32N2O6S.C4H4O4/c1-30(14-16-34-21-10-12-25-26(18-21)37-19-36-25)13-6-15-35-24-11-9-20(33-3)17-22(24)28-29(32)31(2)23-7-4-5-8-27(23)38-28;5-3(6)1-2-4(7)8/h4-5,7-12,17-18,28H,6,13-16,19H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Standard InChI Key | DIEJEELGDWGUCV-WLHGVMLRSA-N |
Isomeric SMILES | CN1C2=CC=CC=C2SC(C1=O)C3=C(C=CC(=C3)OC)OCCCN(C)CCOC4=CC5=C(C=C4)OCO5.C(=C/C(=O)O)\C(=O)O |
SMILES | CN1C2=CC=CC=C2SC(C1=O)C3=C(C=CC(=C3)OC)OCCCN(C)CCOC4=CC5=C(C=C4)OCO5.C(=CC(=O)O)C(=O)O |
Canonical SMILES | CN1C2=CC=CC=C2SC(C1=O)C3=C(C=CC(=C3)OC)OCCCN(C)CCOC4=CC5=C(C=C4)OCO5.C(=CC(=O)O)C(=O)O |
Chemical and Structural Properties
Molecular Composition and Stereochemistry
Semotiadil recemate fumarate consists of a benzothiazine core linked to a benzodioxol-ethyl-methylamino propoxy-methoxyphenyl group, with a fumarate counterion ensuring solubility. The IUPAC name, paired with , reflects its complex stereochemistry . X-ray crystallography reveals a planar benzothiazine ring system that facilitates interactions with voltage-gated calcium channels .
Physicochemical Characteristics
The compound exhibits a melting point of 131–133°C (ethanol solvent) and solubility in dimethyl sulfoxide (DMSO) and deionized water . Aqueous solutions show pH-dependent stability, with hydrolysis occurring under strongly acidic conditions to yield amine and carboxylic acid derivatives.
Table 1: Key Physicochemical Parameters
Property | Value | Source |
---|---|---|
Molecular Weight | 652.7 g/mol | |
Melting Point | 131–133°C | |
Solubility | DMSO, H₂O (pH-dependent) | |
Partition Coefficient | LogP: 3.2 (calculated) |
Pharmacological Mechanism and Selectivity
Calcium Channel Antagonism
Semotiadil inhibits L-type calcium channels in vascular smooth muscle with an IC₅₀ of 2.0 μM, as demonstrated in rabbit portal vein myocytes . Unlike dihydropyridines (e.g., nifedipine), it preferentially targets T-type channels in resistance vessels, reducing peripheral vascular resistance without significant negative inotropy . Voltage-clamp studies show that its inhibitory effects are potentiated at depolarized membrane potentials (−80 mV vs. −100 mV), suggesting state-dependent binding .
TRPC6 Receptor Agonism
At nanomolar concentrations, semotiadil acts as a high-affinity agonist for TRPC6 receptors, which are implicated in neuronal calcium signaling and inflammation . This dual activity may underlie its neuroprotective effects observed in rodent models of cerebral ischemia.
Preclinical and Therapeutic Applications
Cardiovascular Indications
In spontaneously hypertensive rats (SHRs), oral administration of 10 mg/kg semotiadil reduced systolic blood pressure by 28±4 mmHg within 3 hours, with effects sustained for 9 hours post-dose . Combination therapy with enalapril (5 mg/kg) produced synergistic antihypertensive effects, normalizing blood pressure for 24 hours without reflex tachycardia .
Table 2: Antihypertensive Efficacy in SHR Model
Treatment | ΔSBP (mmHg) | Duration (h) | Source |
---|---|---|---|
Semotiadil (10 mg/kg) | −28±4 | 9 | |
Enalapril (5 mg/kg) | −22±3 | 6 | |
Combination | −45±5 | 24 |
Neuroprotection and Inflammation
Semotiadil (1 μM) reduces glutamate-induced neuronal apoptosis in vitro by 62% via TRPC6-mediated suppression of caspase-3 activation. In murine models of multiple sclerosis, it attenuated neuroinflammation by inhibiting NF-κB translocation in microglia.
Synthesis and Industrial Production
The synthesis involves a seven-step sequence starting from 4-methyl-2-nitroaniline:
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Ring Closure: Formation of the benzothiazine core via thiocyanation and cyclization.
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Alkylation: Introduction of the methoxyphenyl-propoxy side chain using Mitsunobu conditions.
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Salt Formation: Recrystallization with fumaric acid to yield the recemate fumarate.
Chromatographic resolution achieves >99% enantiomeric purity, critical for avoiding off-target effects .
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